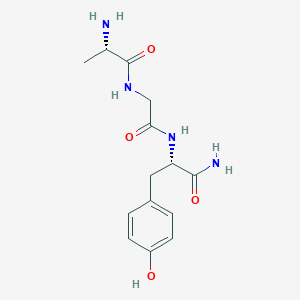
H-Ala-Gly-Tyr-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Ala-Gly-Tyr-NH2 is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Therapeutic Potential
H-Ala-Gly-Tyr-NH2 has been investigated for its role as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The presence of tyrosine indicates that it may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine .
Case Study: Opioid Receptor Interaction
Research has shown that peptides with similar structures can exhibit high binding affinities for opioid receptors. For instance, dermorphin-based tetrapeptides demonstrate significant potency at the μ-opioid receptor, which suggests that this compound could be explored for similar interactions to develop analgesics or treatments for opioid dependence .
Neurobiology
Role in Neurotransmission
The incorporation of tyrosine in this compound positions it as a relevant compound in studies related to neurotransmission. Tyrosine is a precursor to catecholamines, which are critical for mood regulation and cognitive functions. Investigating the effects of this peptide on neuronal activity could yield insights into its role in neuropharmacology and mental health therapies.
Experimental Findings
Studies have indicated that modifications in peptide structures can significantly alter their biological activity. For example, the introduction of specific amino acids can enhance receptor selectivity and bioavailability . Understanding how this compound interacts with various receptors could lead to the development of targeted therapies for neurological disorders.
Peptide Synthesis
Synthesis Techniques
this compound can be synthesized using various techniques such as solid-phase peptide synthesis (SPPS). This method allows for the precise control of peptide sequences and modifications, enabling researchers to create analogs with enhanced properties or reduced side effects .
Applications in Drug Development
The ability to synthesize this compound efficiently opens avenues for its use in drug discovery pipelines. By creating libraries of related peptides, researchers can screen for compounds with desirable pharmacological profiles, potentially leading to new medications targeting specific diseases .
Structural Studies
Crystallography and Structure-Activity Relationships
Understanding the three-dimensional structure of this compound through crystallography can provide insights into its mechanism of action at the molecular level. Structure-activity relationship (SAR) studies are essential in identifying how variations in the peptide affect its biological function and interaction with targets .
属性
分子式 |
C14H20N4O4 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(15)14(22)17-7-12(20)18-11(13(16)21)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,21)(H,17,22)(H,18,20)/t8-,11-/m0/s1 |
InChI 键 |
KZSBMVDYRVFKMV-KWQFWETISA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)N |
规范 SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)N |
序列 |
AGY |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















